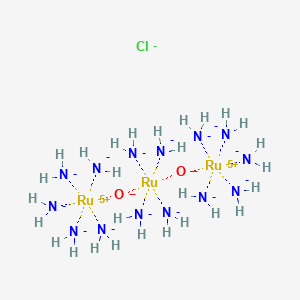
Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride is a complex chemical compound with the molecular formula (NH3)14.O2Ru3Cl6. It is known for its unique structure, which includes three ruthenium atoms bridged by oxygen atoms and coordinated by ammonia and chloride ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride typically involves the reaction of ruthenium trichloride with ammonia in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
[ \text{3 RuCl}_3 + \text{14 NH}_3 + \text{O}_2 \rightarrow \text{(NH}3\text{)}{14}\text{O}_2\text{Ru}_3\text{Cl}_6 ]
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is conducted in large reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the ruthenium centers are further oxidized.
Reduction: This compound can also be reduced, leading to changes in the oxidation state of the ruthenium atoms.
Substitution: Ligand substitution reactions can occur, where ammonia or chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange can be facilitated by using ligands like phosphines or other amines under mild conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction could produce lower oxidation state species .
Wissenschaftliche Forschungsanwendungen
Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride has several applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Biological Research: Researchers investigate its interactions with biological molecules to understand its potential therapeutic applications.
Industrial Applications: It is explored for use in industrial processes, such as the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride involves its ability to coordinate with various substrates through its ruthenium centers. The compound can facilitate electron transfer processes, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Vergleich Mit ähnlichen Verbindungen
- Hexaammineruthenium(III) chloride
- Tetraamminedichlororuthenium(III) chloride
- Ruthenium(III) chloride hydrate
Comparison: Tetradecaamminedi-mu-oxotriruthenium(6+)hexachloride is unique due to its trinuclear structure and the presence of bridging oxygen atoms. This structure imparts distinct electronic and catalytic properties compared to other ruthenium complexes. For example, Hexaammineruthenium(III) chloride has a simpler mononuclear structure, which affects its reactivity and applications .
Eigenschaften
Molekularformel |
ClH28N14O2Ru3-9 |
|---|---|
Molekulargewicht |
595.0 g/mol |
IUPAC-Name |
azanide;oxygen(2-);ruthenium;ruthenium(5+);chloride |
InChI |
InChI=1S/ClH.14H2N.2O.3Ru/h1H;14*1H2;;;;;/q;14*-1;2*-2;;2*+5/p-1 |
InChI-Schlüssel |
AQPPUBZLBVOJLP-UHFFFAOYSA-M |
Kanonische SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[O-2].[O-2].[Cl-].[Ru].[Ru+5].[Ru+5] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


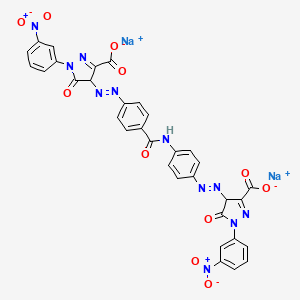
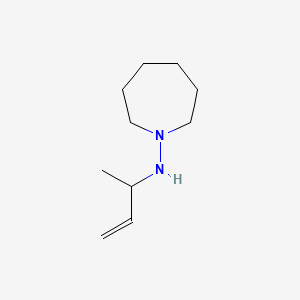
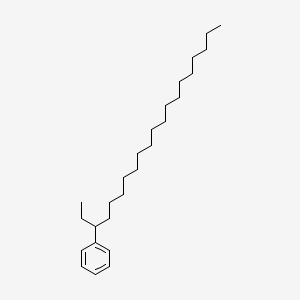
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

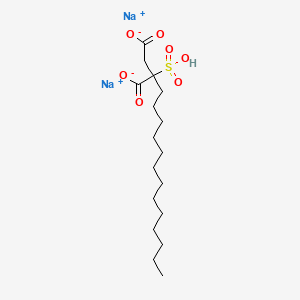
![8'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B13798910.png)
![ethyl (2Z)-2-[3-[(Z)-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]-2-cyanoacetate](/img/structure/B13798911.png)

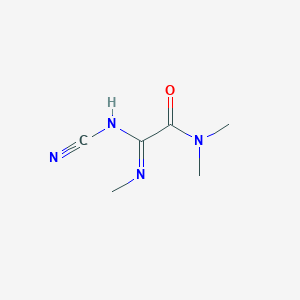

![4-[Di(propan-2-yl)amino]-2-phenylbutanoic acid](/img/structure/B13798947.png)
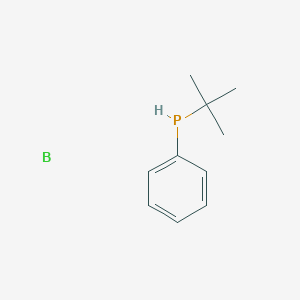
![ethyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate](/img/structure/B13798952.png)
